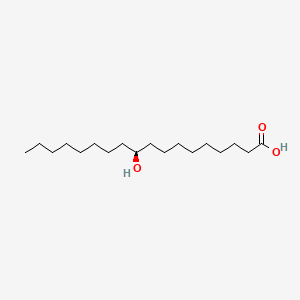

10-Hydroxystearic acid, (10S)-

Descripción

Overview of its Significance in Bio-based Chemical and Biological Sciences

(10S)-10-Hydroxystearic acid (10-HSA) is recognized for its considerable role in both bio-based chemical industries and biological sciences. As a derivative of oleic acid, a common and renewable feedstock, 10-HSA is a key player in the development of sustainable and environmentally friendly chemical processes. google.com Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile building block for the synthesis of a variety of valuable chemicals. These include biodegradable polymers, surfactants, lubricants, and greases. ontosight.ai

In the realm of biological sciences, 10-HSA and its derivatives are studied for their involvement in cellular signaling pathways and their potential as bioactive molecules. ontosight.ai Research has indicated that these compounds may modulate the activity of certain enzymes and receptors, thereby influencing physiological processes. Furthermore, derivatives of 10-HSA can act as signaling molecules in microorganisms and plants. ontosight.ai The compound is also a known precursor for the biosynthesis of other valuable molecules, such as γ-dodecalactone, a significant flavor and fragrance compound. researchgate.netmdpi.com

Context of Hydroxylated Fatty Acids and Stereochemical Configuration (10S)

Hydroxylated fatty acids are a class of fatty acids that contain one or more hydroxyl groups along their aliphatic chain. This structural feature imparts distinct physical and chemical properties compared to their non-hydroxylated counterparts, such as increased polarity and reactivity. ontosight.aiontosight.ai One of the most well-known hydroxylated fatty acids is 12-hydroxystearic acid, derived from castor oil, which has widespread industrial applications. nih.gov

The position and stereochemistry of the hydroxyl group are critical determinants of a hydroxylated fatty acid's biological activity and potential applications. oup.com In the case of 10-hydroxystearic acid, the hydroxyl group is located at the tenth carbon atom. The designation "(10S)-" refers to the specific three-dimensional arrangement, or stereochemical configuration, of the atoms around this chiral center. ontosight.ai While the (10R)-enantiomer is more commonly produced through microbial hydration of oleic acid, the (10S)-enantiomer is also a subject of significant research. The stereospecificity of the enzymatic reactions that produce these compounds is a key area of investigation, as the enantiomeric purity is crucial for applications that require chiral specificity. gsartor.org

Historical Development of Research on 10-Hydroxystearic Acid

The study of the microbial conversion of oleic acid to 10-hydroxystearic acid dates back to the mid-20th century. One of the earliest reports of this biotransformation was by Wallen and colleagues in 1962, who observed the hydration of oleic acid by a Pseudomonas strain. google.comresearchgate.net Early research focused on identifying microorganisms capable of this conversion and characterizing the resulting products. gsartor.orgresearchgate.net

Initial investigations into the stereochemistry of the microbially produced 10-HSA suggested the formation of the (10R)-enantiomer. gsartor.org However, subsequent and more detailed analyses using advanced techniques like nuclear magnetic resonance (NMR) spectroscopy revealed that the stereospecificity of the hydration reaction can vary among different microorganisms, with some producing mixtures of enantiomers. gsartor.org

The late 20th and early 21st centuries saw a surge in research focused on the enzymatic basis of this conversion. The enzyme responsible, oleate (B1233923) hydratase (EC 4.2.1.53), was isolated and characterized, paving the way for the development of recombinant microorganisms for more efficient and controlled production of 10-HSA. google.commdpi.com Research has since expanded to optimize reaction conditions, scale up production processes, and explore the diverse applications of both the (10R)- and (10S)-enantiomers of 10-hydroxystearic acid. researchgate.netnih.govresearchgate.net The synthesis of various hydroxystearic acids, including the 10-hydroxy isomer, was a topic of chemical research as early as 1927. acs.org

Data Tables

Table 1: Fundamental Molecular Properties of (10S)-10-Hydroxystearic Acid

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₃ |

| Molecular Weight | 300.47 g/mol |

| IUPAC Name | (10S)-10-hydroxyoctadecanoic acid |

This table presents the basic molecular characteristics of the compound.

Table 2: Microbial Production of 10-Hydroxystearic Acid

| Microorganism | Substrate | Product(s) | Key Findings/Optimal Conditions |

| Stenotrophomonas nitritireducens | Oleic acid | 10-Hydroxystearic acid | Optimal conditions: pH 7.5, 35°C, anaerobic atmosphere. Achieved 100% conversion yield. researchgate.net |

| Lactococcus garvieae (recombinant E. coli) | Oleic acid | 10-Hydroxystearic acid | Optimal conditions for purified enzyme: pH 7.5, 30°C. mdpi.com |

| Paracoccus aminophilus (recombinant E. coli) | Oleic acid | 10-Hydroxystearic acid | Achieved a 96.1% conversion in a 1-L scale reaction. nih.gov |

| Stenotrophomonas maltophilia (recombinant E. coli) | Oleic acid | 10-Hydroxystearic acid | Produced 49 g/L with a 98% conversion yield. nih.gov |

| Mixed ruminal microorganisms | Oleic acid | 10-Hydroxystearic acid, 10-Ketostearic acid | Production is directly related to oleic acid input. nih.govresearchgate.net |

| Nocardia cholesterolicum | Oleic acid | 10-Hydroxystearic acid, 10-Ketostearic acid | Good yields obtained at pH 6.5 and 40°C. researchgate.net |

| Sphingobacterium thalpophilum | Oleic acid | 10-Hydroxystearic acid | Used in scale-up bioprocesses for 10-HSA production. researchgate.net |

This table summarizes various microbial systems used for the biotransformation of oleic acid into 10-hydroxystearic acid, highlighting the diversity of organisms and reaction conditions investigated.

Propiedades

Número CAS |

67042-09-5 |

|---|---|

Fórmula molecular |

C18H36O3 |

Peso molecular |

300.5 g/mol |

Nombre IUPAC |

(10S)-10-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |

Clave InChI |

PAZZVPKITDJCPV-KRWDZBQOSA-N |

SMILES isomérico |

CCCCCCCC[C@@H](CCCCCCCCC(=O)O)O |

SMILES canónico |

CCCCCCCCC(CCCCCCCCC(=O)O)O |

Origen del producto |

United States |

Biosynthetic Pathways and Microbial Biotransformation of 10s 10 Hydroxystearic Acid

Enzymatic Hydration of Oleic Acid

The conversion of oleic acid to (10S)-10-hydroxystearic acid is a direct enzymatic hydration reaction. This biotransformation is advantageous over chemical synthesis methods as it typically proceeds under mild conditions with high regio- and stereoselectivity, yielding the specific (10S) enantiomer. The enzymes responsible for this conversion are oleate (B1233923) hydratases, which belong to the hydro-lyase subclass of enzymes.

Characterization of Oleate Hydratase Enzymes (EC 4.2.1.53)

Oleate hydratases (EC 4.2.1.53) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the addition of a water molecule to the double bond of oleic acid. While FAD is essential for their activity, it does not undergo a redox change during the catalytic cycle but rather plays a structural role in maintaining the active site conformation. These enzymes are of significant interest for biotechnological applications due to their ability to produce high-value hydroxy fatty acids from abundant unsaturated fatty acids.

A variety of microorganisms have been identified as producers of oleate hydratases, each with unique biochemical properties. The characterization of these enzymes is crucial for understanding their catalytic mechanisms and for selecting the most suitable candidates for industrial bioprocesses.

Stenotrophomonas maltophilia has been found to possess at least two oleate hydratases, designated as OhyA1 and OhyA2. These enzymes have been characterized and show differences in their substrate specificity and response to cofactors. asm.orgnih.gov OhyA2 generally exhibits higher hydration activities towards a range of unsaturated fatty acids compared to OhyA1. asm.orgnih.gov The specific activity of OhyA2 from S. maltophilia towards oleic acid is reported to be among the highest of all characterized oleate hydratases. asm.orgnih.gov

Notably, the activity of the holoenzyme OhyA2 is not significantly affected by the addition of external cofactors, whereas OhyA1 activity shows an increase. asm.orgnih.gov This distinction has been linked to the type of the fourth conserved amino acid in the FAD-binding motif. asm.orgnih.gov OhyA2s demonstrate higher activities toward polyunsaturated fatty acids (PUFAs) like linoleic acid, α-linolenic acid, and γ-linolenic acid, making them potentially more effective for converting plant oils, which are rich in both oleic acid and PUFAs. asm.orgnih.gov

| Substrate | OhyA1 Specific Activity (U/mg) | OhyA2 Specific Activity (U/mg) |

|---|---|---|

| Oleic acid | 5.3 | 25.4 |

| Palmitoleic acid | 3.1 | 15.2 |

| Linoleic acid | 2.5 | 12.8 |

| α-Linolenic acid | 1.8 | 8.9 |

| γ-Linolenic acid | 1.5 | 7.6 |

An oleate hydratase from Lactococcus garvieae has been cloned and expressed in Escherichia coli. The purified recombinant enzyme, with a molecular weight of 65 kDa, demonstrated the highest hydration activity for oleic acid. mdpi.com The optimal reaction conditions for this enzyme were determined to be a pH of 7.5 and a temperature of 30°C. mdpi.com The enzyme's activity was found to be stimulated by the presence of magnesium ions (Mg²⁺). mdpi.com This characterization provides a solid foundation for the potential use of this enzyme in the biotechnological production of 10-hydroxystearic acid. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Weight | 65 kDa |

| Optimal pH | 7.5 |

| Optimal Temperature | 30°C |

| Activator | Mg²⁺ |

Whole cells of Nocardia cholesterolicum NRRL 5767 are known to convert oleic acid into 10-hydroxystearic acid and a minor amount of 10-ketostearic acid. The optimal conditions for this whole-cell biotransformation have been identified as pH 6.5 and a temperature of 40°C. nih.gov While the enzymatic activity is established, detailed biochemical characterization of the purified oleate hydratase from this organism, particularly its substrate specificity, is not extensively documented in publicly available literature. Information regarding a specific oleate hydratase from Nocardia paraffinae is also limited.

The conversion of oleic acid to 10-hydroxystearic acid has been observed in the ruminal bacteria Selenomonas ruminantium and Enterococcus faecalis. nih.gov Studies have been conducted to measure this conversion and to understand the factors that affect the formation of 10-hydroxystearic acid by these microorganisms. nih.gov However, detailed biochemical data from purified oleate hydratase enzymes from these species, such as specific activity and substrate range, are not as comprehensively characterized as those from other microbial sources.

Oleate Hydratases from Key Microbial Species

Hydratases from Lactobacillus acidophilus, Lactobacillus sakei, and Lactobacillus rhamnosus GG

Several species of the genus Lactobacillus, many of which are recognized as probiotic microorganisms, possess oleate hydratase activity. These bacteria are capable of converting unsaturated fatty acids into their hydroxylated derivatives.

Lactobacillus acidophilus : Strains of L. acidophilus have demonstrated significant hydratase activity. When exposed to oleic acid, this bacterium produces (10R)-10-hydroxystearic acid in good yields and with high enantioselectivity mdpi.com. Interestingly, L. acidophilus also exhibits 13-hydratase activity on other fatty acids like linoleic acid mdpi.com.

Lactobacillus sakei : This lactic acid bacterium is also known to hydroxylate oleic acid, converting over 90% of the substrate into 10-hydroxystearic acid under optimized conditions (15°C for 30-48 hours).

Lactobacillus rhamnosus GG : This well-known probiotic strain performs the biotransformation of oleic acid with very high stereoselectivity, yielding enantiopure (10R)-10-HSA mdpi.com. Studies using a recombinant oleate hydratase from L. rhamnosus ATCC 53103 confirmed that the product is the (10R)-enantiomer with a high enantiomeric excess (ee) of over 96% mdpi.com.

The table below summarizes the oleate hydratase activity in these Lactobacillus species.

| Microorganism | Substrate | Product | Enantiomeric Purity (ee) |

|---|---|---|---|

| Lactobacillus acidophilus | Oleic Acid | (10R)-10-Hydroxystearic Acid | High |

| Lactobacillus sakei | Oleic Acid | 10-Hydroxystearic Acid | Not specified |

| Lactobacillus rhamnosus GG | Oleic Acid | (10R)-10-Hydroxystearic Acid | >96% |

Hydratases from Pseudomonas species

The enzymatic hydration of oleic acid to 10-HSA was first reported in 1962 in a strain of Pseudomonas google.com. This pioneering work established the existence of oleate hydratase activity. Subsequent research confirmed that Pseudomonas cells produce optically pure D-10-HSA, which corresponds to the (10R)-enantiomer, typically during the stationary phase of growth researchgate.net. The product accumulates in the fermentation broth, as the organism does not appear to metabolize it further.

Structural and Mechanistic Insights into Oleate Hydratases

Flavin Adenine Dinucleotide (FAD) as a Cofactor

Oleate hydratases are flavoproteins that require Flavin Adenine Dinucleotide (FAD) as a cofactor for their catalytic function nih.govmdpi.com. The FAD cofactor is non-covalently bound in the active site. Interestingly, the flavin does not participate in a redox reaction during catalysis. Instead, it is believed to play a crucial structural role, organizing the active site for proper substrate binding and positioning of catalytic amino acid residues nih.gov. Studies have shown that the enzyme's activity is significantly enhanced when the cofactor is in its reduced form, FADH2 nih.govmdpi.com. The removal of FAD from the enzyme results in a loss of function, which can be restored by re-incubating the apo-enzyme with FAD.

Enantioselectivity and Regioselectivity of Hydration (e.g., (10S)- vs. (10R)-)

Oleate hydratases exhibit remarkable selectivity in their catalytic action.

Regioselectivity : The enzymes are highly specific for the C9-C10 double bond of oleic acid. The hydration reaction exclusively adds a hydroxyl group to the C10 position of the stearic acid backbone researchgate.netnih.gov.

Enantioselectivity : A critical aspect of this enzymatic transformation is its high degree of stereospecificity. Across all characterized bacterial oleate hydratases, the hydration of oleic acid results in the formation of the (10R)-enantiomer of 10-hydroxystearic acid mdpi.commdpi.comresearchgate.netnih.gov. The production of (10S)-10-hydroxystearic acid via this specific microbial pathway has not been reported. The enzymes produce (10R)-10-HSA with very high enantiomeric purity, often exceeding 95% ee mdpi.commdpi.com.

This consistent production of the (10R)-enantiomer is a defining characteristic of this class of enzymes and underscores the precise stereochemical control exerted by the enzyme's active site architecture.

The table below provides a summary of product characteristics from various microbial hydratases.

| Enzyme Source | Regioselectivity | Enantiomeric Product |

|---|---|---|

| Lactobacillus rhamnosus | C10 Hydration | (10R)-10-HSA |

| Lactobacillus acidophilus | C10 Hydration | (10R)-10-HSA |

| Pseudomonas sp. | C10 Hydration | (10R)-10-HSA |

| Lysinibacillus fusiformis | C10 Hydration | 10-HSA (enantiomer not specified) |

Integral Membrane Protein Nature and Cellular Localization of Hydratase Activity

While purified oleate hydratase behaves as a soluble protein, evidence suggests it is membrane-associated in vivo. This localization is logical, as its substrate, oleic acid, is a lipid that would be found within the cell membrane. By associating with the membrane, the enzyme gains efficient access to its substrate for catalysis. Studies on the oleate hydratase from Staphylococcus aureus (OhyA) indicate that the enzyme binds to the membrane bilayer to perform its function. Cryo-electron microscopy has revealed that OhyA can assemble into higher-order oligomers on the membrane surface, a process stabilized by both protein-protein and protein-lipid interactions.

Isotope-Labeling Studies for Elucidating Hydration Mechanisms

Isotope-labeling studies have been instrumental in elucidating the mechanism of oleic acid hydration to 10-hydroxystearic acid. Research involving the use of deuterium (B1214612) oxide (D₂O) and ¹⁸O-labeled water has confirmed that the reaction proceeds via the direct addition of a water molecule across the double bond of oleic acid. researchgate.net

In these experiments, when microbial cultures are incubated with oleic acid in the presence of ¹⁸O-labeled water, the resulting 10-hydroxystearic acid is found to have incorporated the ¹⁸O isotope into its hydroxyl group. This provides direct evidence that the oxygen atom in the hydroxyl group originates from water. Similarly, studies with deuterium oxide have shown the incorporation of deuterium into the stearic acid backbone, further supporting the hydration mechanism. researchgate.net These labeling experiments have been crucial in confirming that the formation of 10-hydroxystearic acid is a result of hydration rather than an oxidation-reduction pathway.

Microbial Metabolic Context of 10-Hydroxystearic Acid Formation

The microbial production of 10-hydroxystearic acid is not an isolated event but is integrated into the broader metabolic activities of the microorganisms. This bioconversion serves specific physiological roles for the bacteria, including detoxification and as an alternative pathway in the complex metabolism of unsaturated fatty acids.

Role in Bacterial Detoxification Pathways

The hydration of unsaturated fatty acids, such as oleic acid, to their corresponding hydroxy fatty acids is considered a detoxification mechanism in some bacteria. mdpi.com Unsaturated fatty acids can have toxic effects on certain microorganisms by disrupting their cell membranes. The conversion of these fatty acids to the more saturated and polar 10-hydroxystearic acid is a way for bacteria to mitigate this toxicity. mdpi.com The enzyme responsible for this transformation, oleate hydratase, is often located at the periphery of the cell, allowing it to interact with and transform toxic fatty acids before they can cause significant damage to the cell membrane. mdpi.com This detoxification role is a key aspect of the microbial metabolic context in which 10-hydroxystearic acid is formed.

Recent research has also highlighted the potential of 10-hydroxystearic acid, produced by Lactobacillus bacteria, in repairing the gut lining and reversing liver damage after exposure to toxins like aflatoxin in animal models. ucdavis.edu This suggests a broader role for this microbial metabolite in host-microbe interactions and detoxification processes within the gastrointestinal tract. ucdavis.edu

Transformation by Rumen Microbiota in Ruminants

The rumen of ruminant animals is a complex microbial ecosystem where the transformation of dietary lipids is a significant metabolic activity. The conversion of oleic acid to 10-hydroxystearic acid is a well-documented biotransformation carried out by the rumen microbiota. nih.govresearchgate.net Several bacterial species isolated from the rumen have been identified as being capable of this conversion, including Selenomonas ruminantium and Enterococcus faecalis. nih.gov

Studies using continuous cultures of mixed ruminal microorganisms have demonstrated that the production of 10-hydroxystearic acid and its further metabolite, 10-ketostearic acid, is directly related to the input of oleic acid. nih.govresearchgate.net The use of ¹³C-labeled oleic acid has confirmed that the majority of the 10-hydroxystearic acid present in these cultures originates from the dietary oleic acid. nih.govresearchgate.net This hydration pathway represents an alternative fate for oleic acid in the rumen, which is typically subjected to biohydrogenation. nih.gov

Distinction from Hydrogenation and Isomerization Pathways of Unsaturated Fatty Acids

In the rumen, unsaturated fatty acids undergo several transformations, primarily biohydrogenation and isomerization. It is important to distinguish the hydration of oleic acid to 10-hydroxystearic acid from these other pathways. Biohydrogenation is the process by which unsaturated fatty acids are converted to saturated fatty acids, with stearic acid being the final product of oleic acid hydrogenation. researchgate.net Isomerization, on the other hand, involves the conversion of the cis-double bond of oleic acid to various trans isomers. researchgate.net

While all three pathways—hydration, hydrogenation, and isomerization—coexist in the rumen, they are distinct metabolic routes. nih.govresearchgate.net Isotope-labeling studies have shown that the biohydrogenation of oleic acid by mixed ruminal microbes leads to the formation of several positional isomers of trans monoenes, in addition to stearic acid. researchgate.net The hydration of oleic acid to 10-hydroxystearic acid is an alternative pathway that does not lead to the formation of these trans isomers or stearic acid directly. nih.gov

Advanced Biotechnological Approaches for 10-Hydroxystearic Acid Production

The unique properties of 10-hydroxystearic acid have spurred interest in its biotechnological production. Advanced approaches, particularly the use of recombinant microbial systems, have been developed to enhance the efficiency and yield of this biotransformation.

Recombinant Microbial Systems for Enhanced Production

The use of recombinant microbial systems has emerged as a highly effective strategy for the overproduction of 10-hydroxystearic acid. This approach typically involves cloning the gene for oleate hydratase from a donor organism into a host organism, such as Escherichia coli, that is well-suited for industrial fermentation. nih.govewha.ac.kr

Several studies have demonstrated the successful expression of oleate hydratase from bacteria like Stenotrophomonas maltophilia in E. coli. nih.govewha.ac.kr These recombinant E. coli cells have shown significantly higher productivity compared to the wild-type organisms. nih.gov Optimization of reaction conditions, including pH, temperature, and substrate concentration, has led to high-titer production of 10-hydroxystearic acid. researchgate.netnih.gov

For instance, whole cells of recombinant E. coli expressing the oleate hydratase from Stenotrophomonas maltophilia were able to produce 49 g/L of 10-hydroxystearic acid from oleic acid in 4 hours, with a conversion yield of 98% (w/w). researchgate.netnih.gov This represented a significant improvement in both volumetric and specific productivity compared to the wild-type strain. researchgate.netnih.gov These results highlight the potential of recombinant microbial systems for the efficient and scalable production of 10-hydroxystearic acid for various industrial applications.

| Parameter | Recombinant E. coli (with S. maltophilia oleate hydratase) | Wild-type S. maltophilia | Reference |

| 10-Hydroxystearic Acid Concentration | 49 g/L | Not specified | researchgate.netnih.gov |

| Conversion Yield | 98% (w/w) | Not specified | researchgate.netnih.gov |

| Volumetric Productivity | 12.3 g/L/h | 2.5-fold lower | researchgate.netnih.gov |

| Specific Productivity | 1.23 g/g-cells/h | 2.5-fold lower | researchgate.netnih.gov |

| Reaction Time | 4 h | Not specified | researchgate.netnih.gov |

| Optimal pH | 6.5 | Not specified | researchgate.netnih.gov |

| Optimal Temperature | 35°C | Not specified | researchgate.netnih.gov |

Table 1: Comparison of 10-Hydroxystearic Acid Production between Recombinant E. coli and Wild-type S. maltophilia

Utilization of Escherichia coli as a Host for Heterologous Expression

Escherichia coli (E. coli) has been widely employed as a host for the heterologous expression of oleate hydratase genes from various microbial sources. This is due to its well-characterized genetics, rapid growth, and ability to produce recombinant proteins at high levels. Several studies have demonstrated the successful expression of oleate hydratase genes from microorganisms such as Stenotrophomonas maltophilia, Lactococcus garvieae, and Lactobacillus rhamnosus in E. coli. nih.govnih.govrug.nl

For instance, a putative fatty acid hydratase from Stenotrophomonas maltophilia was cloned and expressed in E. coli, with the resulting recombinant enzyme showing the highest hydration activity for oleic acid. nih.gov Similarly, a fatty acid hydratase from Lactococcus garvieae was cloned and expressed in E. coli, and the recombinantly expressed enzyme was identified as an oleate hydratase. nih.gov In another study, the oleate hydratase from the probiotic strain Lactobacillus rhamnosus ATCC 53103 was also successfully cloned and expressed in E. coli. rug.nl The use of recombinant E. coli as a whole-cell biocatalyst offers several advantages, including the elimination of costly and time-consuming enzyme purification steps.

Metabolic Pathway Engineering and Gene Knockout Strategies (e.g., CRISPR/Cas9 for secondary alcohol dehydrogenase)

A key challenge in the microbial production of 10-hydroxystearic acid is the potential for its conversion into byproducts, primarily 10-ketostearic acid. This conversion is catalyzed by endogenous secondary alcohol dehydrogenases (2°-ADHs) present in the host organism. To enhance the purity of (10S)-10-hydroxystearic acid, metabolic pathway engineering strategies, particularly gene knockout techniques, have been investigated.

A notable example of this approach involves the use of CRISPR/Cas9 genome editing technology to knock out the secondary alcohol dehydrogenase gene. In a study focused on Nocardia cholesterolicum NRRL 5767, a known producer of 10-hydroxystearic acid that also generates 10-ketostearic acid, researchers successfully used CRISPR/Cas9 to disrupt the 2°-ADH gene. mdpi.comnih.gov This genetic modification effectively blocked the conversion of 10-hydroxystearic acid to 10-ketostearic acid. mdpi.comnih.gov The resulting knockout mutants exclusively produced 10-hydroxystearic acid from oleic acid, thereby simplifying downstream purification processes. mdpi.comnih.gov This successful application of CRISPR/Cas9 in a related bacterium provides a strong proof-of-concept for applying similar gene knockout strategies in recombinant E. coli strains to improve the purity of (10S)-10-hydroxystearic acid.

Optimization of Bioconversion Parameters

The efficiency of the bioconversion of oleic acid to (10S)-10-hydroxystearic acid is significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing product yield and productivity.

Influence of pH, Temperature, and Substrate Concentration

The pH of the reaction medium plays a critical role in the activity and stability of oleate hydratase. Studies have shown that the optimal pH for the production of 10-hydroxystearic acid can vary depending on the source of the enzyme. For instance, the optimal pH for the oleate hydratase from Lactococcus garvieae was found to be 7.5. nih.gov In contrast, the optimal pH for the enzyme from Stenotrophomonas maltophilia expressed in E. coli was determined to be 6.5. nih.gov Research on the oleate hydratase from Lactobacillus rhamnosus revealed an optimal pH of 6.6. rug.nl

Temperature is another key parameter affecting enzyme activity. The optimal temperature for 10-hydroxystearic acid production has been reported to be in the range of 28°C to 35°C for various recombinant oleate hydratases. nih.govnih.govrug.nl For the enzyme from Lactococcus garvieae, the optimal temperature was 30°C. nih.gov The oleate hydratase from Stenotrophomonas maltophilia exhibited maximal activity at 35°C. nih.gov The enzyme from Lactobacillus rhamnosus showed high yields at 28°C. rug.nl

Substrate concentration also has a significant impact on the bioconversion process. High concentrations of oleic acid can lead to substrate inhibition in some cases. However, studies have shown that recombinant E. coli systems can tolerate high substrate concentrations, with some processes utilizing up to 50 g/L of oleic acid. nih.govrug.nl

| Enzyme Source | Host Organism | Optimal pH | Optimal Temperature (°C) | Substrate Concentration (g/L) |

|---|---|---|---|---|

| Stenotrophomonas maltophilia | E. coli | 6.5 | 35 | 50 |

| Lactococcus garvieae | E. coli | 7.5 | 30 | 30 |

| Lactobacillus rhamnosus ATCC 53103 | E. coli | 6.6 | 28 | Up to 50 |

Impact of Aerobic versus Anaerobic Conditions on Product Purity and Yield

The presence or absence of oxygen can influence the product profile of the bioconversion process. It has been reported that anaerobic conditions are more favorable for the production of 10-hydroxystearic acid with higher purity. nih.gov Under anaerobic conditions, the formation of the byproduct 10-ketostearic acid is minimized. nih.gov One study found that under anaerobic conditions, approximately 98% of the product was hydroxy acid and only 2% was keto acid. In contrast, under aerobic conditions, the product distribution was 88% hydroxy acid and 12% keto acid. nih.gov This suggests that controlling the oxygen level in the reaction environment is a critical factor for achieving high-purity (10S)-10-hydroxystearic acid.

Evaluation of Activity Stimulators and Surfactants

Surfactants are often used in bioconversion processes involving hydrophobic substrates like oleic acid to improve their dispersion in the aqueous medium and increase their availability to the enzyme. Non-ionic surfactants such as Tween 40 and Tween 80 have been shown to be effective in enhancing the production of 10-hydroxystearic acid. nih.govnih.gov In a study using whole cells of recombinant E. coli expressing the oleate hydratase from Stenotrophomonas maltophilia, the addition of 0.05% (w/v) Tween 40 was found to be optimal. nih.gov Similarly, for the conversion of oleic acid by whole cells of Stenotrophomonas nitritireducens, the optimal conditions included 0.05% (w/v) Tween 80. nih.gov

Scalable Production and Process Intensification

For the industrial application of microbially produced (10S)-10-hydroxystearic acid, the development of scalable and efficient production processes is essential. Research has focused on strategies to increase product titers, yields, and productivities.

High-density cell cultures of recombinant E. coli have been successfully used to achieve high concentrations of 10-hydroxystearic acid. In one study, whole recombinant E. coli cells produced 49 g/L of 10-hydroxystearic acid from 50 g/L of oleic acid in just 4 hours, achieving a conversion yield of 98% (w/w) and a volumetric productivity of 12.3 g/L/h. nih.gov Another bioprocess engineering approach with recombinant E. coli resulted in the accumulation of approximately 46 g/L of 10-hydroxystearic acid. rsc.org

Process intensification strategies aim to improve the efficiency of bioprocesses by, for example, increasing the reaction rate, improving mass transfer, and simplifying downstream processing. In the context of 10-hydroxystearic acid production, fed-batch fermentation is a promising strategy to maintain high cell densities and control substrate and product concentrations to avoid inhibition. Furthermore, in situ product recovery (ISPR) techniques could be employed to remove 10-hydroxystearic acid from the reaction medium as it is produced. This would alleviate potential product inhibition and simplify purification. Given that 10-hydroxystearic acid is a solid at room temperature and can precipitate out of the reaction mixture, filtration could be a straightforward method for its recovery. dntb.gov.ua

| Biocatalyst | Scale | Product Titer (g/L) | Yield (%) | Productivity (g/L/h) |

|---|---|---|---|---|

| Recombinant E. coli (S. maltophilia hydratase) | Lab scale | 49 | 98 (w/w) | 12.3 |

| Recombinant E. coli (S. maltophilia hydratase) | 1 L bioreactor | ~46 | 91 (mol/mol) | ~8.2 |

| Whole cells of S. nitritireducens | Lab scale | 31.5 | 100 (mol/mol) | 7.9 |

Whole-Cell Bioconversion Methodologies

Whole-cell bioconversion is a widely employed strategy for the production of (10S)-10-HSA, utilizing various microorganisms that naturally express or are engineered to express oleate hydratase. This approach offers the advantage of cofactor regeneration and enzyme protection within the cellular environment.

Research has demonstrated the efficacy of several bacterial strains in this biotransformation. For instance, Stenotrophomonas nitritireducens has been shown to completely convert 30 g/L of oleic acid into 31.5 g/L of 10-hydroxystearic acid in 4 hours under optimal conditions, achieving a productivity of 7.9 g/L/h. nih.gov Similarly, recombinant Escherichia coli cells expressing the oleate hydratase gene from Stenotrophomonas maltophilia have produced 49 g/L of 10-hydroxystearic acid from 50 g/L of oleic acid in 4 hours, with a conversion yield of 98% (w/w) and a volumetric productivity of 12.3 g/L/h. nih.gov

The use of probiotic bacteria, such as Lactobacillus rhamnosus, has also been explored. This strain can hydrate (B1144303) oleic acid to (R)-10-hydroxystearic acid with high stereoselectivity, yielding enantiomeric excess values greater than 95%. semanticscholar.org Other microorganisms, including Nocardia cholesterolicum and ruminal bacteria like Selenomonas ruminantium and Enterococcus faecalis, have also been identified as capable of this conversion. researchgate.netnih.gov

Table 1: Comparison of Whole-Cell Bioconversion Methodologies for (10S)-10-HSA Production

| Microorganism | Substrate | Product Concentration (g/L) | Yield | Productivity (g/L/h) |

|---|---|---|---|---|

| Stenotrophomonas nitritireducens | Oleic Acid (30 g/L) | 31.5 | 100% (mol/mol) | 7.9 |

| Recombinant E. coli (S. maltophilia hydratase) | Oleic Acid (50 g/L) | 49 | 98% (w/w) | 12.3 |

| Lactobacillus rhamnosus | Oleic Acid | - | 41% | - |

| Nocardia cholesterolicum | Oleic Acid | - | >90% | - |

| Sphingobacterium thalpophilum | Oleic Acid | 7 | 40% | - |

Cell-Free Enzymatic Production Systems

Cell-free enzymatic systems, which utilize isolated oleate hydratases, offer advantages such as higher reaction rates and easier product purification due to the absence of cellular biomass. A recombinant oleate hydratase from Lysinibillus fusiformis demonstrated high activity, converting 40 g/L of oleic acid into 40 g/L of 10-hydroxystearic acid in 150 minutes, with a molar yield of 94% and a productivity of 16 g/L/h. nih.govresearchgate.net

Another novel oleate hydratase from Paracoccus aminophilus was successfully expressed in E. coli and used for the production of 10-hydroxystearic acid. nih.govresearchgate.net In a 1-L scale reaction, 90 g/L of oleic acid was converted with a 96.1% conversion rate within 4 hours, achieving a space-time yield of 552 g/L/d. nih.gov The enzyme from Lactococcus garvieae, when expressed in E. coli, also showed potential for the biotechnological conversion of oleic acid to 10-HSA with high efficiency. mdpi.com

These cell-free systems often require optimization of reaction conditions such as pH, temperature, and the use of cosolvents to enhance substrate solubility and enzyme stability. For example, the optimal conditions for the L. fusiformis enzyme were found to be pH 6.5 and 35°C, with the addition of 4% (v/v) ethanol (B145695). nih.govresearchgate.net

Biocatalyst Recycling and Reactor Design

The economic viability of (10S)-10-HSA production is dependent on the development of efficient reactor designs and strategies for biocatalyst recycling. The use of whole cells can be considered a form of enzyme immobilization, facilitating easier separation and reuse of the biocatalyst. researchgate.net

In reactor processes, maintaining optimal conditions is crucial. For instance, in a reactor using Sphingobacterium thalpophilum, controlled sparger aeration to maintain dissolved oxygen concentrations between 0-50% was necessary for the production of 10-HSA. researchgate.net The immobilization of purified enzymes on solid supports is another strategy to improve stability and enable recycling, although this can sometimes be challenged by the requirement of cofactors like FAD for some oleate hydratases. researchgate.net

Further research into reactor engineering, including fed-batch and continuous processing, as well as advanced immobilization techniques, is essential for the industrial-scale production of (10S)-10-HSA.

Substrate Diversity and Alternative Biotransformation Feedstocks

Expanding the range of suitable substrates beyond purified oleic acid to include less expensive and more readily available feedstocks is a key objective in the sustainable production of (10S)-10-HSA.

Conversion from Crude Bio-based Oils (e.g., High Oleic Sunflower Oil, Olive Oil)

The direct use of crude bio-based oils presents an economically attractive alternative to purified fatty acids. Research has demonstrated the feasibility of producing 10-HSA from the hydrolyzate of olive oil. nih.govresearchgate.net Using the oleate hydratase from Lysinibacillus fusiformis, olive oil hydrolyzate containing 40 g/L of oleic acid was converted to 40 g/L of 10-hydroxystearic acid in 300 minutes, with a productivity of 8 g/L/h. nih.govresearchgate.net

High oleic sunflower oil (HOSO) has also been successfully used as a feedstock in a cell-free, enzymatic process. google.com This process involves the hydrolysis of the oil to free fatty acids, followed by the hydration of the liberated oleic acid. google.com The use of such oils, which have an oleic acid content typically above 25%, is a promising strategy for sustainable 10-HSA production. google.com

Bienzymatic Cascade Processes for Integrated Hydrolysis and Hydration

To streamline the conversion of bio-based oils into 10-HSA, bienzymatic cascade reactions that integrate oil hydrolysis and oleic acid hydration in a single pot have been developed. wur.nl This approach typically combines a lipase (B570770), for the hydrolysis of triglycerides into free fatty acids, with an oleate hydratase for the subsequent conversion of oleic acid to 10-HSA. google.commdpi.com

This integrated process avoids the need for intermediate separation steps, potentially reducing operational costs and time. wur.nl A successful example of such a cascade involves the direct treatment of the seed oil of Camelina sativa with both a lipase and an oleate hydratase in an oil-water emulsion system. wur.nl This not only produces 10-HSA but also facilitates the separation of oleic acid from other fatty acids present in the oil. wur.nl

Further development of such cascade reactions, including the optimization of enzyme compatibility and reaction conditions, holds significant potential for the efficient and sustainable production of (10S)-10-HSA from a variety of renewable oil feedstocks.

Chemical Synthesis Approaches to 10s 10 Hydroxystearic Acid

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing enantiomerically pure (10S)-10-HSA. One notable pure chemical approach involves a short and efficient catalytic total synthesis that avoids the use of protecting groups. researchgate.net This method utilizes two primary catalytic steps to establish the desired stereocenter.

The synthesis begins with 9-decynoic acid, which undergoes a ruthenium-catalyzed anti-Markovnikov hydration. This step converts the alkyne into a ketone, yielding 10-oxodecanoic acid. Subsequently, a titanium-mediated asymmetric catalytic addition of dioctylzinc is performed on the 10-oxodecanoic acid. researchgate.net The stereoselectivity of this key step is directed by a specific chiral ligand, N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide), resulting in the formation of (S)-10-hydroxystearic acid. researchgate.net

| Step | Reactant | Catalyst/Reagent | Product | Reference |

| 1 | 9-Decynoic acid | Ruthenium catalyst | 10-Oxodecanoic acid | researchgate.net |

| 2 | 10-Oxodecanoic acid | Dioctylzinc, Titanium catalyst, Chiral Ligand | (S)-10-Hydroxystearic acid | researchgate.net |

Strategies Involving Epoxide Intermediates

A common and effective strategy for synthesizing hydroxy fatty acids involves the creation and subsequent opening of an epoxide ring at the site of a double bond. For 10-hydroxystearic acid, this typically involves the epoxidation of oleic acid to form 9,10-epoxystearic acid. This epoxide then serves as a critical intermediate that can be opened to introduce the hydroxyl group.

The epoxidation of oleic acid can be achieved using various methods, including the use of peroxy acids like peracetic acid. unsri.ac.id The reaction involves the conversion of the cis-Δ9 double bond of oleic acid into an oxirane ring. This process is a foundational step in creating the necessary intermediate for subsequent stereoselective reactions. unsri.ac.idunsri.ac.id The epoxide itself is a versatile intermediate compound for the production of various chemicals. unsri.ac.id

Regio- and Stereoselective Ring-Opening Reactions

Once the 9,10-epoxystearic acid intermediate is formed, the next critical step is the regio- and stereoselective opening of the epoxide ring to yield the desired 10-hydroxy product. This is often accomplished using enzymes, specifically epoxide hydrolases (EHs), which can exhibit high levels of selectivity. nih.gov

The hydrolysis of cis-9,10-epoxystearic acid serves as a tool to investigate the catalytic mechanisms of these enzymes. nih.gov Plant-derived epoxide hydrolases, such as those from soybeans, have demonstrated high enantioselectivity, preferentially hydrolyzing one enantiomer of the racemic epoxide. For instance, soybean EH shows a strong preference for 9R,10S-epoxystearic acid. nih.gov

Furthermore, the stereochemical outcome is determined by a stereoselective attack of a nucleophile (in this case, from the enzyme's active site) on one of the epoxide's carbon atoms. A stereoselective attack on the carbon with the (S)-configuration can lead to a specific chiral diol product. nih.gov This enzymatic hydrolysis can be highly enantioconvergent, meaning it can convert a racemic epoxide into a single chiral diol product, such as threo-9R,10R-dihydroxystearic acid. nih.gov While this specific product is a diol, the principle of selective enzymatic ring-opening is fundamental to accessing specific chiral hydroxy fatty acids like (10S)-10-HSA from an epoxide precursor.

Comparison of Chemo-enzymatic and Pure Chemical Synthesis Efficiencies

When comparing synthesis strategies, chemo-enzymatic methods often present significant advantages over purely chemical routes for producing (10S)-10-HSA.

Pure Chemical Synthesis: Purely chemical asymmetric syntheses, while effective, can be complex. mdpi.com They may require multiple steps, expensive chiral catalysts, and potentially harmful reagents. researchgate.net Although some routes are designed to be short and efficient, achieving high enantiomeric excess can be challenging. researchgate.netmdpi.com

Chemo-enzymatic Synthesis: Chemo-enzymatic approaches combine the flexibility of chemical reactions with the high selectivity of enzymes. nih.govfrontiersin.org This strategy is particularly powerful for producing chiral molecules like (10S)-10-HSA. The most common route involves the enzymatic hydration of oleic acid's double bond. researchgate.net

Selectivity: The primary advantage of enzymatic methods is their exceptional regio- and stereoselectivity. Oleate (B1233923) hydratase enzymes, for example, catalyze the addition of water to the cis-9 double bond of oleic acid to form (S)-10-hydroxystearic acid with high fidelity. researchgate.net

Efficiency and Sustainability: The biotechnological production of 10-HSA is of significant industrial interest as it can be more sustainable and less energy-intensive than comparable chemical processes. researchgate.net Recent advancements in biocatalysis, such as using immobilized enzymes in continuous flow microreactors, have dramatically increased efficiency. This approach has achieved very high space-time yields (up to 2312 g L⁻¹ d⁻¹) and allows for the successful recycling of the biocatalyst, demonstrating its potential for industrial-scale synthesis. researchgate.net

Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., physiological pH and temperature), avoiding the harsh conditions and hazardous chemicals sometimes used in traditional organic synthesis. nih.gov

| Synthesis Approach | Advantages | Disadvantages |

| Pure Chemical Synthesis | Can be designed to be short and efficient; avoids biological systems. researchgate.net | Can be complex, may require expensive/toxic catalysts and harsh conditions. researchgate.netmdpi.com |

| Chemo-enzymatic Synthesis | High regio- and stereoselectivity; mild reaction conditions; sustainable; high efficiency with modern techniques. nih.govresearchgate.netresearchgate.net | Enzyme stability and cost can be a factor (though improving). |

Advanced Analytical Methodologies for Characterization of 10s 10 Hydroxystearic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and stereochemistry of chiral compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) provide detailed information about the connectivity of atoms, the presence of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For chiral molecules like (10S)-10-Hydroxystearic acid, specific NMR techniques, often involving chiral derivatizing agents, are employed to determine the absolute configuration of the stereocenter.

The differing spatial arrangement of the bulky phenyl group of the MTPA moiety in the two diastereomers leads to distinct chemical shifts for the carbon atoms near the chiral center. By comparing the ¹³C NMR spectra of the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be determined. Generally, carbons on one side of the chiral center will be shielded (experience an upfield shift) in one diastereomer and deshielded (experience a downfield shift) in the other.

Table 1: Expected ¹³C NMR Chemical Shift Differences for Mosher Ester Derivatives of a Generic Secondary Alcohol

| Carbon Position Relative to C-OH | Expected Δδ (δS - δR) (ppm) |

| Carbons on the more sterically hindered side | Negative |

| Carbons on the less sterically hindered side | Positive |

Note: The actual sign of the chemical shift difference depends on the specific conformation of the Mosher esters.

The Mosher's ester method is also widely applied in ¹H-NMR spectroscopy for the assignment of absolute configuration. nih.govnih.gov The anisotropic effect of the phenyl ring in the MTPA esters causes different shielding and deshielding effects on the protons of the two diastereomers. oregonstate.edulibretexts.org By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration can be reliably determined. nih.govumn.edu

For (10S)-10-Hydroxystearic acid, the protons of the alkyl chain on either side of the C-10 hydroxyl group would exhibit characteristic chemical shift differences upon formation of the (R)- and (S)-MTPA esters. A consistent pattern of positive and negative Δδ values for these protons would allow for the unambiguous assignment of the (S) configuration at the C-10 position.

Table 2: Generalized ¹H-NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Ester Analysis of a Secondary Alcohol

| Protons on Side L1 of the Carbinol | Protons on Side L2 of the Carbinol |

| Δδ (ppm) | Δδ (ppm) |

| Positive | Negative |

Note: L1 and L2 represent the two different alkyl chains attached to the chiral carbon. The sign convention is based on the established model of Mosher ester conformation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (10S)-10-Hydroxystearic acid would exhibit characteristic absorption bands corresponding to the carboxylic acid and hydroxyl functional groups. While specific spectra for the (10S)-enantiomer are not widely published, the key absorption frequencies are expected to be very similar to those of other hydroxystearic acids.

Table 3: Characteristic Infrared Absorption Bands for 10-Hydroxystearic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad band due to hydrogen bonding |

| C-H (Alkyl) | 2850-2960 | Stretching vibrations |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| C-O (Alcohol) | 1050-1150 | Stretching vibration |

| O-H (Alcohol) | 3200-3600 | Broad band due to hydrogen bonding |

Data inferred from general values for fatty acids and alcohols and published data for related compounds. acs.org

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org Since (10S)-10-Hydroxystearic acid is a chiral molecule, it will exhibit a characteristic CD spectrum. The spectrum is a direct consequence of the molecule's three-dimensional structure and is particularly sensitive to the stereochemistry at the chiral center. The CD spectrum of the (10S)-enantiomer is expected to be a mirror image of the spectrum of its (10R)-counterpart. This technique is, therefore, highly valuable for distinguishing between enantiomers and confirming the chiral purity of a sample.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry provide a powerful combination for the separation, identification, and quantification of (10S)-10-Hydroxystearic acid, even in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxystearic acids, derivatization is necessary to increase their volatility. A common derivatization method is trimethylsilylation, which converts the hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netmarinelipids.ca The resulting TMS derivative of (10S)-10-Hydroxystearic acid can be readily analyzed by GC-MS. The mass spectrum will show characteristic fragmentation patterns that can be used for identification and structural confirmation.

Table 4: Illustrative GC-MS Parameters for the Analysis of Trimethylsilylated 10-Hydroxystearic Acid

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Key Fragment Ions (m/z) | Characteristic ions for TMS-derivatized hydroxystearate |

Note: These are typical parameters and may require optimization for specific instrumentation and applications.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of hydroxystearic acids. nih.gov This technique does not typically require derivatization, allowing for a more direct analysis of the compound. Reversed-phase chromatography is commonly used for the separation of fatty acids. The mass spectrometer can be operated in various modes to obtain molecular weight information and structural details through fragmentation analysis. Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high selectivity and sensitivity for quantitative analysis. nih.govlcms.cz

Table 5: Representative LC-MS/MS Parameters for the Analysis of 10-Hydroxystearic Acid

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion [M-H]⁻ | m/z 299.2 |

| Product Ions | Characteristic fragment ions for 10-hydroxystearate |

| Collision Energy | Optimized for fragmentation |

Note: These are illustrative parameters and should be optimized for the specific instrument and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including 10-HSA. nih.govnih.gov However, due to the low volatility and polar nature of hydroxy fatty acids, derivatization is a critical prerequisite for successful GC-MS analysis. restek.comlibretexts.org

To make 10-HSA amenable to GC analysis, its polar carboxyl and hydroxyl groups must be chemically modified to increase volatility. restek.comlibretexts.org Two common derivatization methods are trimethylsilylation and methyl esterification.

Trimethylsilylation: This technique involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.comsigmaaldrich.com The resulting TMS ethers and esters are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS. youtube.commdpi.com For instance, a method for analyzing silylated hydroxy fatty acids involves reacting the sample with pyridine (B92270) and N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) at 70°C for 30 minutes. mdpi.com

Methyl Esterification: This process converts the carboxylic acid group of 10-HSA into a methyl ester, forming a fatty acid methyl ester (FAME). nih.govsigmaaldrich.com This is often achieved by reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid. nih.govresearchgate.netnih.gov For example, a common procedure involves heating the sample with 12% w/w BCl3-methanol at 60°C for 5-10 minutes. sigmaaldrich.com This derivatization reduces the polarity of the molecule, improving its chromatographic behavior. sigmaaldrich.com When analyzing hydroxy fatty acids like 10-HSA, a two-step derivatization is often necessary: methyl esterification of the carboxyl group followed by trimethylsilylation of the hydroxyl group to ensure sufficient volatility for GC analysis. nih.govnih.gov

Table 1: Comparison of Common Derivatization Techniques for GC-MS Analysis of 10-HSA

| Derivatization Technique | Reagent Examples | Target Functional Group(s) | Purpose |

|---|---|---|---|

| Trimethylsilylation | BSTFA, MSTFA (+TMCS) | Carboxyl, Hydroxyl | Increases volatility and thermal stability. restek.comyoutube.com |

| Methyl Esterification | BF3-Methanol, HCl-Methanol | Carboxyl | Reduces polarity and improves chromatographic peak shape. nih.govsigmaaldrich.com |

Mass spectrometry is instrumental in confirming the position of the hydroxyl group on the stearic acid backbone. When the derivatized 10-HSA molecule is ionized in the mass spectrometer, it fragments in a predictable manner. The analysis of these fragmentation patterns allows for the precise determination of the hydroxylation site.

For trimethylsilyl (TMS) derivatives of hydroxy fatty acid methyl esters, the most significant fragmentation occurs at the carbon-carbon bond adjacent to the TMS-ether group. The resulting fragment ions are diagnostic for the original position of the hydroxyl group. For 10-hydroxystearic acid methyl ester TMS ether, characteristic fragment ions would be observed that correspond to the cleavage on either side of the carbon atom bearing the -OTMS group, thus confirming the hydroxyl group was at the C-10 position. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of fatty acids. hplc.eu Unlike GC, HPLC can sometimes be performed without derivatization, although derivatization can be used to enhance detection sensitivity. libretexts.orghplc.eu HPLC is particularly useful for separating isomers, including the positional isomers of unsaturated fatty acids. hplc.eu For the analysis of 10-HSA, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a more polar mobile phase. akjournals.comjasco-global.com Detection can be achieved using various detectors, including evaporative light scattering detectors (ELSD) or mass spectrometers. akjournals.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has emerged as a highly sensitive and specific method for the analysis of hydroxy fatty acids, including 10-HSA. mdpi.comnih.gov This technique offers several advantages over traditional methods.

A significant advantage of LC-HRMS is its ability to directly analyze free hydroxy fatty acids in complex biological samples without the need for time-consuming derivatization steps. mdpi.comnih.govnih.gov This simplifies sample preparation and reduces the potential for analytical errors. nih.gov LC-HRMS methods have been developed for the direct, rapid, and simultaneous determination of numerous free saturated hydroxy fatty acids in matrices like milk and human plasma. mdpi.comsemanticscholar.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements, which aids in the confident identification of analytes. youtube.comchromatographyonline.com

LC-HRMS is particularly powerful for the separation and quantification of positional isomers, such as 9-hydroxystearic acid (9-HSA) and 10-HSA. nih.gov While these isomers have the same molecular weight, their different structures can lead to slight differences in their chromatographic retention times on an appropriate LC column. Coupled with the high mass accuracy of HRMS, this allows for their individual detection and quantification. nih.gov For instance, an LC-HRMS method has been successfully applied to identify and quantify various hydroxylated positional isomers of stearic acid in milk, revealing the presence of previously unrecognized isomers. mdpi.comnih.govnih.gov

Table 2: Key Research Findings on the LC-HRMS Analysis of 10-HSA

| Study Focus | Matrix | Key Findings |

|---|---|---|

| Direct Determination of Free HFAs | Cow and Goat Milk | Developed an LC-HRMS method for the direct and simultaneous determination of 19 free hydroxy fatty acids (HFAs) without derivatization. 10-HSA was one of the most abundant free HFAs in cow milk. mdpi.comnih.govnih.gov |

| Lipidomics Analysis of FFAs | Human Plasma | An LC-HRMS method allowed for the simultaneous determination of 74 free fatty acids (FFAs), including saturated hydroxy fatty acids, in human plasma from healthy and diabetic subjects. semanticscholar.org |

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of 10-hydroxystearic acid is often stereospecific, making the assessment of its enantiomeric purity a critical aspect of its analysis. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone technique for separating and quantifying the (10S) and (10R) enantiomers.

This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and subsequent separation. The choice of CSP is paramount and is often based on the chemical properties of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition abilities.

The mobile phase composition, which typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. For acidic compounds like (10S)-10-hydroxystearic acid, the addition of a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector, as the carboxylic acid moiety provides sufficient chromophoric activity.

The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a key parameter determined by this method. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Typical Chiral HPLC Conditions for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak IA or similar amylose-based CSP |

| Mobile Phase | n-Hexane/Isopropanol/Acetic Acid (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Sample Preparation and Extraction Techniques

The accurate analysis of (10S)-10-hydroxystearic acid from biological matrices is heavily dependent on the efficiency and selectivity of the sample preparation and extraction procedures. These initial steps are crucial for removing interfering substances and concentrating the analyte of interest.

Given that (10S)-10-hydroxystearic acid is a lipid, its extraction from biological samples such as tissues, cells, or biofluids is typically achieved using methods designed for lipid recovery. The Bligh-Dyer method, and its predecessor, the Folch method, are considered the "gold standards" for total lipid extraction. nih.gov

The Bligh-Dyer method utilizes a ternary solvent system of chloroform (B151607), methanol, and water. mdpi.com Initially, the sample is homogenized in a single-phase mixture of these solvents, which effectively disrupts cell membranes and solubilizes lipids. researchgate.net Subsequent addition of water and chloroform induces a phase separation, resulting in an upper aqueous-methanolic phase and a lower chloroform phase. researchgate.net The lipids, including (10S)-10-hydroxystearic acid, partition into the lower chloroform layer, which can then be collected for further analysis. researchgate.net

Modifications to the classical Bligh-Dyer method, such as acidification, can improve the extraction efficiency for certain fatty acids. An acidic Bligh and Dyer method has been shown to yield a higher recovery of total fatty acids, including polyunsaturated fatty acids. researchgate.net

Table 2: Comparison of Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Bligh-Dyer | Liquid-liquid extraction with chloroform/methanol/water. mdpi.com | Widely applicable, high lipid recovery. nih.gov | Use of chlorinated solvents. |

| Folch | Similar to Bligh-Dyer but with a different solvent ratio. mdpi.com | Effective for a broad range of lipids. mdpi.com | Larger solvent volumes required. |

| MTBE (Matyash) | Uses methyl-tert-butyl ether as a less toxic alternative to chloroform. mdpi.com | Safer solvent, good extraction efficiency for various lipid classes. mdpi.com | May have different selectivity compared to chloroform-based methods. |

Following the initial lipid extraction, further purification and fractionation are often necessary to isolate polar fatty acid derivatives like (10S)-10-hydroxystearic acid from the more abundant neutral lipids. Solid-phase extraction (SPE) is a powerful and widely used technique for this purpose. nih.gov

SPE utilizes a solid sorbent packed into a cartridge to selectively retain and elute different classes of compounds based on their polarity and other chemical properties. For the isolation of hydroxylated fatty acids, normal-phase SPE with silica (B1680970) or aminopropyl-bonded silica cartridges is commonly employed. nih.gov

The crude lipid extract is loaded onto the conditioned SPE cartridge. A non-polar solvent, such as hexane (B92381) or a mixture of hexane and diethyl ether, is used to wash away the non-polar lipids like triacylglycerols and cholesterol esters. The more polar (10S)-10-hydroxystearic acid is retained on the sorbent. Subsequently, a more polar solvent or solvent mixture, such as diethyl ether containing a small amount of acetic acid or methanol, is used to elute the desired hydroxylated fatty acid. aocs.org This process not only purifies the analyte but also allows for its concentration, thereby increasing the sensitivity of subsequent analytical methods.

Table 3: Common Solid-Phase Extraction Sorbents and Their Applications

| Sorbent | Mechanism | Application for (10S)-10-HSA | Elution Solvents (Example) |

| Silica | Normal-phase adsorption | Isolation of polar lipids | Hexane/Diethyl Ether (wash), Diethyl Ether/Acetic Acid (elution) |

| Aminopropyl | Normal-phase/Weak anion exchange | Fractionation of free fatty acids | Chloroform/Isopropanol (wash), Diethyl Ether/Acetic Acid (elution) aocs.org |

| C18 (Reversed-Phase) | Reversed-phase partitioning | Removal of water-soluble impurities from crude extracts nih.gov | Water/Methanol (wash), Chloroform/Methanol (elution) nih.gov |

Metabolic Fates and Downstream Biotransformation Pathways of 10s 10 Hydroxystearic Acid

Oxidative Conversion to 10-Ketostearic Acid (10-KSA)

The initial step in the downstream metabolism of (10S)-10-Hydroxystearic Acid often involves its oxidation to the corresponding keto acid, 10-Ketostearic Acid (10-KSA). This biotransformation is a critical juncture, directing the molecule towards further degradation or functionalization pathways.

Enzymatic Catalysis by Secondary Alcohol Dehydrogenases (e.g., from Micrococcus luteus)

The conversion of the secondary alcohol group on the tenth carbon of 10-hydroxystearic acid to a ketone is catalyzed by secondary alcohol dehydrogenases (ADHs). nih.govd-nb.info These enzymes are pivotal in the microbial metabolism of hydroxy fatty acids. Notably, the secondary alcohol dehydrogenase from the bacterium Micrococcus luteus has been identified as an efficient catalyst for this specific oxidation. nih.govd-nb.infopolimi.itnih.gov

Research has established a clear metabolic pathway where oleic acid is first hydrated to 10-hydroxystearic acid and subsequently oxidized to 10-ketostearic acid. polimi.itnih.gov The ADH from Micrococcus luteus has been cloned, overproduced in E. coli, and utilized in biocatalytic processes to produce 10-KSA. nih.govd-nb.info This enzymatic cascade reaction demonstrates a high conversion rate, highlighting the efficacy of this particular enzyme. nih.gov In addition to M. luteus, other microorganisms such as Rhodococcus erythropolis, Rhodococcus ruber, and Dietzia sp. also possess alcohol dehydrogenases capable of this transformation. polimi.itnih.gov

Influence of Reaction Conditions on the Ratio of Hydroxy to Keto Product

The ratio of 10-hydroxystearic acid to its oxidized form, 10-KSA, is significantly influenced by the reaction conditions, particularly the presence or absence of oxygen.

Aerobic Conditions : In the presence of oxygen, the formation of 10-KSA is favored. Studies have shown that under aerobic conditions, the biotransformation of oleic acid can yield a mixture containing approximately 88% 10-hydroxystearic acid and 12% 10-ketostearic acid. mdpi.com

Anaerobic Conditions : Conversely, anaerobic (oxygen-free) conditions strongly favor the hydroxy form. In such environments, the product mixture contains around 98% hydroxy acid and only 2% keto acid. mdpi.com

This demonstrates that oxygen availability is a critical control parameter for directing the metabolic flow towards either the hydroxy or keto fatty acid. The strain of the microorganism used also plays a role. For instance, different strains of Sphingobacterium thalpophilum have been shown to produce varying ratios of 10-HSA and 10-KSA from oleic acid, with some strains predominantly producing the keto acid (87-94% of the product). nih.gov

| Condition | 10-Hydroxystearic Acid (%) | 10-Ketostearic Acid (%) | Source |

|---|---|---|---|

| Aerobic | 88% | 12% | mdpi.com |

| Anaerobic | 98% | 2% | mdpi.com |

Beta-Oxidation and Chain Shortening

Following its formation, 10-KSA can enter the beta-oxidation pathway, a major catabolic process for fatty acids. This pathway systematically shortens the carbon chain, generating metabolic intermediates and energy.

Formation of Shorter-Chain Keto Fatty Acids (e.g., 4-Ketolauric Acid)

A key metabolic fate of 10-KSA is its degradation into shorter-chain keto fatty acids. It has been clearly established that after three successive cycles of β-oxidation, 10-KSA is converted into 4-ketolauric acid (4-oxo-dodecanoic acid). polimi.itnih.govresearchgate.net This transformation is a crucial step in the pathway leading to the formation of valuable aroma compounds. The bacterium Micrococcus luteus, which oxidizes 10-HSA to 10-KSA, also carries out the subsequent β-oxidation to yield 4-ketolauric acid. polimi.itnih.gov

Mechanisms of Fatty Acid Chain Degradation

The chain shortening of 10-ketostearic acid proceeds via the well-established β-oxidation spiral. This process involves a recurring sequence of four enzymatic reactions that remove a two-carbon unit (acetyl-CoA) in each cycle. bu.edu

The general steps of the β-oxidation pathway are:

Dehydrogenation : An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons.

Hydration : A hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

Oxidation : A dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis : A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. bu.edu

This cycle repeats until the fatty acid is completely broken down. In the specific case of 10-KSA, the presence of the keto group at C-10 does not prevent the β-oxidation machinery from acting on the carboxyl end of the molecule. The process is repeated three times, removing a total of six carbons and resulting in the formation of 4-ketolauric acid. polimi.it

Lactone Formation (e.g., γ-Dodecalactone)

(10S)-10-Hydroxystearic acid is a key natural precursor for the biotechnological production of γ-dodecalactone, a valuable flavor and fragrance compound with a characteristic peachy or fruity aroma. researchgate.netmdpi.com The biotransformation pathway involves several of the metabolic steps discussed previously.

The established pathway in microorganisms like Micrococcus luteus begins with the hydration of oleic acid to 10-hydroxystearic acid. polimi.itnih.govresearchgate.net This is followed by oxidation to 10-ketostearic acid, which then undergoes three cycles of β-oxidation to form 4-ketolauric acid. polimi.itnih.govresearchgate.net The final steps involve the reduction of the keto group in 4-ketolauric acid to a hydroxyl group, forming 4-hydroxydodecanoic acid, which then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of γ-dodecalactone. polimi.itresearchgate.nettutorchase.com

Alternatively, some literature describes a pathway in yeasts where 10-hydroxystearic acid is directly subjected to β-oxidation, which would lead to 4-hydroxydodecanoic acid without the intermediate keto-acid stage. polimi.itmdpi.comnih.gov This 4-hydroxydodecanoic acid then cyclizes to form γ-dodecalactone. nih.govasm.org Various yeast strains, including Waltomyces lipofer, Yarrowia lipolytica, and Saccharomyces cerevisiae, are known to mediate this transformation. researchgate.net

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| (10S)-10-Hydroxystearic acid | C18H36O3 | Starting Substrate |

| 10-Ketostearic acid | C18H34O3 | Oxidized Intermediate |

| 4-Ketolauric acid | C12H22O3 | β-Oxidation Product |

| 4-Hydroxydodecanoic acid | C12H24O3 | Reduced Intermediate / Lactone Precursor |

| γ-Dodecalactone | C12H22O2 | Final Lactone Product |

Microbial Biotransformation by Yeasts

The oleaginous yeast Waltomyces lipofer has been identified as a highly efficient biocatalyst for the production of γ-dodecalactone, an industrially significant flavor compound, using 10-HSA as a precursor. nih.govnih.gov The metabolic pathway within the yeast involves the shortening of the C18 fatty acid chain of 10-HSA through the β-oxidation cycle. nih.govnih.gov This process ultimately yields 4-hydroxydodecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) to form the stable γ-dodecalactone. nih.gov

While Saccharomyces cerevisiae (baker's yeast) has also been associated with the transformation of 10-HSA, its primary role is in the downstream processing via β-oxidation. nih.govpolimi.it It is now understood that S. cerevisiae itself does not possess the necessary oleate (B1233923) hydratase activity to synthesize 10-HSA from oleic acid. polimi.ittudelft.nl Previously reported instances of this conversion using baker's yeast are now attributed to the activity of bacterial contaminants present in commercial yeast preparations. tudelft.nl However, once 10-HSA is available, S. cerevisiae can metabolize it, contributing to the pool of acetyl-CoA, which can be used for various cellular processes, including the synthesis of other fatty acids. nih.govnih.gov

A significant challenge in using whole-cell biocatalysts is the transport of substrates and products across the cell membrane. To overcome this limitation and enhance the biotransformation of 10-HSA, cell permeabilization strategies have been developed for Waltomyces lipofer. nih.govnih.gov This involves treating the yeast cells with chemical agents that increase the permeability of the cell membrane, thereby facilitating more efficient substrate uptake and product release.

Research has shown that sequential treatment with 50% ethanol (B145695) and 0.5% Triton X-100 is a highly effective method for permeabilizing W. lipofer cells. nih.govnih.gov This strategy leads to a dramatic increase in the production of γ-dodecalactone from 10-HSA. Under optimal conditions (pH 6.5, 35°C) with a substrate concentration of 60 g/L, permeabilized cells produced 46 g/L of γ-dodecalactone after 30 hours. nih.govnih.gov This represents a 3.7-fold higher concentration and a 3.8-fold higher productivity compared to non-permeabilized cells under the same conditions. nih.gov

| Cell Treatment | Product Concentration (g/L) | Conversion Yield (wt/wt) | Productivity (g/L/h) |

|---|---|---|---|

| Non-permeabilized | 12 | 21% | 0.4 |

| Permeabilized (50% Ethanol + 0.5% Triton X-100) | 46 | 76% | 1.5 |

Integrated Bioprocesses Combining Bacterial Hydration and Yeast Degradation

To create a seamless and efficient pathway from common unsaturated fatty acids to valuable lactones, integrated bioprocesses have been developed. These processes leverage the distinct metabolic capabilities of different microorganisms in a sequential manner. nih.govpolimi.it A widely described approach involves a two-stage conversion where bacteria are first used to catalyze the hydration of oleic acid to 10-HSA. polimi.itnih.gov

Enzymatic Interconversion with Unsaturated Fatty Acids

Enzymes from certain bacteria, particularly from the genus Pseudomonas, are capable of catalyzing the reversible interconversion of 10-hydroxystearic acid with related unsaturated fatty acids. This enzymatic activity highlights a dynamic relationship between saturated hydroxy fatty acids and their unsaturated counterparts.

Interconversion with Oleic Acid and trans-Δ10-Octadecenoic Acid by Pseudomonads

A soluble enzyme preparation from Pseudomonas sp. NRRL B-3266 has been shown to catalyze the interconversion of oleic acid (cis-Δ9-octadecenoic acid), 10-hydroxyoctadecanoic acid, and trans-Δ10-octadecenoic acid. This reaction involves both hydration/dehydration and isomerization. The enzyme, an oleate hydratase, can add a water molecule across the double bond of oleic acid to form 10-hydroxystearic acid. nih.gov Conversely, it can dehydrate 10-hydroxystearic acid to form an unsaturated fatty acid. This reversible reaction establishes an equilibrium between the hydrated and unsaturated forms. nih.gov

pH-Dependent Mechanistic Divergence in Interconversion Reactions